molecular formula C9H8N2O B15072162 4-Methoxy-1,5-naphthyridine

4-Methoxy-1,5-naphthyridine

Cat. No.: B15072162
M. Wt: 160.17 g/mol
InChI Key: DIGRNEZYHSFUSO-UHFFFAOYSA-N
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Description

4-Methoxy-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a naphthyridine core with a methoxy group attached at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,5-naphthyridine typically involves the reaction of 4-chloro-1,5-naphthyridine with methanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the methoxy group replaces the chlorine atom .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly, the reaction is carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Methoxy-1,5-naphthyridine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways .

Comparison with Similar Compounds

  • 4-Hydroxy-1,5-naphthyridine
  • 4-Amino-1,5-naphthyridine
  • 4-Chloro-1,5-naphthyridine

Comparison: 4-Methoxy-1,5-naphthyridine is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. For example, the methoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes compared to its hydroxy or amino counterparts .

Properties

IUPAC Name

4-methoxy-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-8-4-6-10-7-3-2-5-11-9(7)8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGRNEZYHSFUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=NC=C1)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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